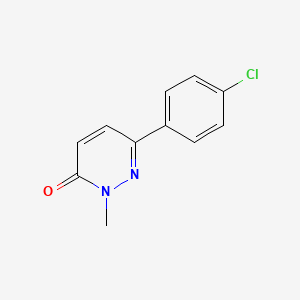

6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one

Description

6-(4-Chlorophenyl)-2-methylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a 4-chlorophenyl substitution at position 6 and a methyl group at position 2 of the pyridazinone ring. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects .

Properties

IUPAC Name |

6-(4-chlorophenyl)-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-14-11(15)7-6-10(13-14)8-2-4-9(12)5-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCWBKMLZYRDCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428868 | |

| Record name | 3(2H)-Pyridazinone, 6-(4-chlorophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2166-01-0 | |

| Record name | 3(2H)-Pyridazinone, 6-(4-chlorophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyridazinone compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazinone ring undergoes site-specific substitutions under controlled conditions:

Table 1: Substitution reactions at position 3

Electrophilic Aromatic Substitution

The 4-chlorophenyl group directs further functionalization:

Key reactions:

-

Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to yield 3-nitro-4-chlorophenyl derivatives (meta-directing effect of Cl) .

-

Sulfonation : Forms sulfonic acid derivatives under fuming H₂SO₄ at 80°C.

Coupling Reactions

The methyl group facilitates cross-coupling via Suzuki-Miyaura reactions:

Table 2: Palladium-catalyzed couplings

| Partner | Catalyst System | Product Application | Yield | Source |

|---|---|---|---|---|

| 4-Pyridinylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biologically active heterocycles | 75% | |

| Phenylacetylene | CuI, PdCl₂(PPh₃)₂ | Alkynylated derivatives | 63% |

Oxidation and Reduction

Oxidation :

-

KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid (-CH₃ → -COOH).

-

H₂O₂/Fe²⁺ generates N-oxide derivatives at the pyridazinone nitrogen .

Reduction :

-

NaBH₄ selectively reduces the carbonyl group to a hydroxyl group (C=O → CH-OH) .

-

Catalytic hydrogenation (H₂/Pd-C) saturates the pyridazinone ring to tetrahydropyridazine .

Heterocycle Formation

With ethyl bromoacetate :

-

Forms fused imidazopyridazinones under reflux (acetone, K₂CO₃) .

With aldehydes : -

Condenses to Schiff bases, precursors for triazole and oxadiazole rings .

Biological Activity Correlation

Structure-activity relationships (SAR):

-

Chlorophenyl group : Enhances binding to enzymatic targets (e.g., MAO-B IC₅₀ = 0.039 µM) .

-

3-Thiol derivatives : Show improved acetylcholinesterase inhibition (Ki = 2.35 µM vs Tacrine’s 3.38 µM) .

Stability and Reactivity Trends

-

pH sensitivity : Hydrolyzes in strong base (NaOH > 2M) via ring-opening .

-

Thermal stability : Decomposes above 250°C, releasing CO and chlorobenzene.

This compound’s versatility in substitutions and couplings makes it valuable for developing pharmacologically active agents, particularly CNS-targeted therapies .

Scientific Research Applications

Chemical Properties and Structure

6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one features a pyridazinone core characterized by a pyridazine ring with a carbonyl group at the 3-position, along with a 4-chlorophenyl group. Its molecular formula is with a molecular weight of approximately 220.65 g/mol. This structure contributes to its reactivity and potential biological activities.

Medicinal Chemistry Applications

1. Anticancer Activity:

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting specific signaling pathways .

2. Anti-inflammatory Properties:

The compound has also been investigated for its anti-inflammatory effects. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), which is crucial in the inflammatory response. In experimental models, derivatives have demonstrated the ability to reduce edema and inflammatory markers significantly .

3. Analgesic Effects:

Several studies highlight the analgesic potential of pyridazinone derivatives. For example, compounds similar to this compound have shown efficacy comparable to traditional analgesics like acetaminophen in pain models .

Agrochemical Applications

The compound's structure allows it to function as an intermediate in the synthesis of agrochemicals. Its potential use in developing pesticides and herbicides is under investigation due to its ability to interact with biological systems effectively.

Biological Research Applications

1. Enzyme Inhibition:

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for further studies in metabolic disorders .

2. Neuroprotective Effects:

Some derivatives have been studied for neuroprotective properties, indicating their potential in treating neurodegenerative diseases . The structural modifications can enhance their ability to cross the blood-brain barrier, increasing their therapeutic efficacy.

Table 1: Biological Activities of Pyridazinone Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chlorophenyl group | Anticancer, anti-inflammatory |

| 5-acetyl-6-(4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one | Methoxy substitution | Neuroprotective effects |

| 6-(4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one | Methoxy group | Antidepressant properties |

Table 2: Synthesis Methods Overview

| Synthesis Method | Description |

|---|---|

| Chlorination and Amination | Involves chlorination of 2-methylpyridazin-3(2H)-one followed by amination using ammonia or amine derivatives under controlled conditions. |

| Continuous Flow Reactors | Industrial production methods utilize continuous flow reactors for efficient synthesis and quality control. |

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer effects of pyridazinones, researchers found that specific derivatives inhibited tumor growth in xenograft models, suggesting that structural modifications could enhance potency against various cancer types.

Case Study 2: Anti-inflammatory Efficacy

A series of experiments demonstrated that selected pyridazinones reduced inflammation markers in animal models of arthritis, indicating their potential as therapeutic agents for inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Effects: Piperazine or morpholine substitutions at position 6 (e.g., ) introduce hydrogen-bonding capabilities, influencing receptor interactions. Amino groups (e.g., ) enhance solubility but may reduce metabolic stability.

- Synthesis Efficiency : Morpholine-substituted analogs achieve higher yields (96%) compared to phenylhydrazine-based routes (29.3%) .

Pharmacological Activity

Pyridazinone derivatives exhibit activity modulated by substituent choice:

Key Observations :

- COX-2 Selectivity: 2-Methylpyridazinones with benzyl groups (e.g., ) show high COX-2 selectivity (Index: 96), surpassing diclofenac in anti-inflammatory activity.

- Analgesic Efficacy : Morpholine- and piperazine-substituted derivatives (e.g., ) match aspirin’s efficacy but with improved gastric safety profiles.

Physicochemical Properties

Substituents critically influence solubility, logP, and crystallinity:

Table 3: Physicochemical Comparison

Key Observations :

- Solubility: Unsubstituted pyridazinones (e.g., ) exhibit poor aqueous solubility, while polar substituents (e.g., morpholine ) may improve it.

- Crystallinity : Morpholine-substituted analogs form stable dimers via hydrogen bonds, enhancing solid-state stability .

Biological Activity

6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities. This compound has been investigated for various pharmacological properties, including its effects on enzyme inhibition and antimicrobial activities. Understanding its biological activity can provide insights into its therapeutic applications.

1. Enzyme Inhibition

Research indicates that pyridazinone derivatives, including this compound, exhibit significant inhibitory activity against monoamine oxidase (MAO) enzymes. For instance, studies have shown that related compounds can selectively inhibit MAO-B with low IC50 values, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

| Compound | Enzyme Target | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| T6 | MAO-B | 0.013 | 120.8 |

| T3 | MAO-B | 0.039 | 107.4 |

These findings indicate that the presence of specific substituents, such as the chlorophenyl group, enhances the inhibitory potency of these compounds.

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has been used as a precursor in the synthesis of novel compounds with reported antimicrobial activities against various pathogens, including fungi and bacteria .

In vitro studies have demonstrated that derivatives of this compound exhibit fungicidal activity against organisms such as Gibberella zeae and Fusarium oxysporum.

3. Potential in Cancer Therapy

The compound is being explored for its role as a fatty acid-binding protein 4 (FABP4) inhibitor, which is relevant in cancer therapy. FABP4 inhibitors have shown promise in preclinical models for reducing tumor growth and metastasis . The optimization of pyridazinone derivatives has led to the identification of more potent analogs with promising therapeutic profiles.

Case Studies

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of pyridazinones found that compounds similar to this compound significantly reduced oxidative stress and apoptosis in neuronal cell lines. This suggests a potential application in neuroprotection and treatment of neurodegenerative disorders.

Case Study 2: Antifungal Efficacy

In a comparative study on antifungal agents, derivatives of this compound were tested against clinical strains of Candida albicans. The results indicated that certain substitutions on the pyridazinone scaffold improved antifungal efficacy, highlighting the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one?

- Methodology : A common approach involves cyclocondensation of hydrazine derivatives with substituted carbonyl compounds. For example, 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one derivatives are synthesized by reacting aldehydes (e.g., benzaldehyde) with hydrazine hydrate in ethanol under reflux, followed by acidification to precipitate the product . Modifications, such as N-methylation using dimethyl sulfate in methanol-water, can introduce the methyl group at position 2 .

- Key Data : Yields typically range from 55% to 75%, with melting points around 130°C .

Q. How is this compound characterized spectroscopically?

- Methodology :

- IR : Strong absorption at ~1685 cm⁻¹ confirms the C=O stretch; NH stretches appear at ~3550 cm⁻¹ .

- ¹H NMR : Distinct signals include δ 2.60–3.20 ppm (CH₂ groups in the dihydropyridazine ring), δ 7.50–8.78 ppm (aromatic protons and NH) .

- 13C NMR : Carbonyl carbons resonate at ~160–170 ppm, while aromatic carbons appear between 120–140 ppm .

Q. What are the typical nucleophilic substitution reactions observed in this compound?

- Methodology : Chlorine at position 5 or 4 undergoes substitution with iodide (HI or NaI in DMF). For example, 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one reacts with HI at 150°C to yield 5-iodo derivatives (52% yield), followed by hydrodeiodination to remove iodine under prolonged heating . Competing pathways (e.g., dehalogenation) require careful monitoring via TLC or HPLC .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation or functionalization be addressed?

- Methodology : Regioselectivity is influenced by electronic effects. For instance, chlorine at position 5 is more reactive toward nucleophiles than position 4 due to conjugation with the carbonyl group. Computational studies (DFT) or Hammett parameters can predict substitution sites. Experimental validation via X-ray crystallography (e.g., resolving 4,5-dichloro derivatives ) or 15N NMR can confirm structural assignments .

Q. What strategies resolve contradictions in reaction outcomes under similar conditions?

- Case Study : In reactions with HI, 5-chloro-2-methyl-6-(2,4-dichlorophenyl)pyridazin-3(2H)-one yields both substitution (iodo) and dehalogenation products. To isolate intermediates, use controlled reaction times (e.g., 60 hours for substitution vs. >100 hours for dehalogenation) and characterize products via mass spectrometry and 2D NMR .

Q. How is crystallographic data utilized to validate synthetic products?

- Methodology : Single-crystal X-ray diffraction confirms bond lengths, angles, and hydrogen bonding. For example, 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one exhibits a planar pyridazine ring with intermolecular C–H···O interactions stabilizing the lattice . Hirshfeld surface analysis further quantifies intermolecular contacts (e.g., π-π stacking vs. van der Waals interactions) .

Q. What are the applications of this compound in medicinal chemistry research?

- Case Study : Derivatives like this compound serve as precursors for PET radioligands (e.g., ^11C-CHDI-180R), which target mutant huntingtin aggregates in Huntington’s disease models. Radiolabeling involves substituting chlorine with ^11C-methyl groups via nucleophilic aromatic substitution .

Methodological Best Practices

- Synthetic Optimization : Use high-throughput screening (e.g., varying solvents like DMF vs. ethanol) to maximize yields .

- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to resolve overlapping signals .

- Safety Protocols : Handle chlorinated intermediates in fume hoods; avoid inhalation/contact (toxicity data in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.